3-Chloropropyl heptanoate

Description

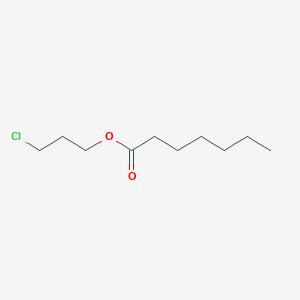

Structure

2D Structure

3D Structure

Properties

CAS No. |

88606-69-3 |

|---|---|

Molecular Formula |

C10H19ClO2 |

Molecular Weight |

206.71 g/mol |

IUPAC Name |

3-chloropropyl heptanoate |

InChI |

InChI=1S/C10H19ClO2/c1-2-3-4-5-7-10(12)13-9-6-8-11/h2-9H2,1H3 |

InChI Key |

PSGFDTBGMJYBCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OCCCCl |

Origin of Product |

United States |

Contextualization Within Halogenated Ester Chemistry

Halogenated esters are a class of organic compounds that contain at least one halogen atom and an ester functional group. Their chemistry is largely dictated by the interplay between these two groups. The electron-withdrawing nature of the halogen atom can influence the reactivity of the ester group, and conversely, the ester group can affect the reactivity of the carbon-halogen bond.

Research in this area covers a wide range of topics, from fundamental reaction kinetics to the synthesis of complex molecules. For instance, studies on the pyrolysis of simple halogenated esters like methyl chloroacetate (B1199739) provide insight into their thermal decomposition pathways, which is relevant for understanding the breakdown of more complex halogenated compounds. acs.orgfigshare.com The synthesis of halogenated esters is another significant area; for example, esterification reactions of halogenated acetic acids with various alcohols have been explored to produce new esters with potential bactericidal and fungicidal properties. researchcommons.org These compounds are also recognized as versatile building blocks in synthetic chemistry. For example, α-halogenated boronic esters are valued as synthons that can be transformed into a variety of polyfunctionalized molecules under mild conditions. acs.org The reactivity of the carbon-halogen bond allows for nucleophilic substitution reactions, while the ester group can be modified through hydrolysis, transesterification, or reduction, making halogenated esters like 3-chloropropyl heptanoate (B1214049) valuable intermediates.

Research Significance in Organic Synthesis and Materials Science

The dual functionality of 3-chloropropyl heptanoate (B1214049) makes it a potentially valuable tool in both organic synthesis and materials science.

In organic synthesis , the 3-chloropropyl group serves as an electrophilic handle, allowing for the attachment of the heptanoate moiety to various nucleophiles. This strategy is seen in the synthesis of more complex molecules where related compounds, such as 3-chloropropyl benzoate, are used as intermediates. google.com The 3-chloropropyl unit is also incorporated into sophisticated molecular architectures, as demonstrated in syntheses leading to complex natural products and their analogues. soton.ac.uksoton.ac.uk Heptanoic acid and its esters, such as ethyl heptanoate, are themselves significant in the synthesis of fragrances, artificial flavors, and certain pharmaceuticals. Therefore, 3-chloropropyl heptanoate could serve as a precursor for introducing a seven-carbon ester chain into a target molecule through its chloro- functionality.

In materials science , the 3-chloropropyl group is known to be an effective linker for modifying surfaces. A prominent example is the use of (3-chloropropyl)trimethoxysilane to graft this functional group onto the surface of halloysite (B83129) nanotubes. mdpi.com This modification introduces a reactive chloro- group, creating an active site that can be used to anchor other molecules, thereby fabricating new hybrid materials for various applications in chemical engineering and nanotechnology. mdpi.com Similarly, silanes like 3-chloropropyl trimethoxysilane (B1233946) have been used to modify the surface of starch, exchanging hydroxyl groups for the less polar silane (B1218182) groups to alter the material's properties. mdpi.com By analogy, this compound could potentially be used to functionalize surfaces, introducing both a flexible propyl linker and a hydrophobic heptanoate chain, which could be useful for creating specific surface properties or for the subsequent attachment of other molecules.

Overview of Current Scholarly Investigations

Reactivity of the Terminal Alkyl Chloride Functional Group

The carbon-chlorine bond in the 3-chloropropyl group is polar, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. savemyexams.comyoutube.com This reactivity is characteristic of alkyl halides. evitachem.com

The terminal chlorine atom can be replaced by a variety of nucleophiles through substitution reactions. evitachem.comibchem.com Given that it is a primary alkyl halide, the predominant mechanism for nucleophilic substitution is the bimolecular (SN2) pathway. rammohancollege.ac.in

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). rammohancollege.ac.in This backside attack leads to an inversion of configuration at the carbon center. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the incoming nucleophile. rammohancollege.ac.in

Common nucleophilic substitution reactions for a primary alkyl chloride like the one in this compound include:

Formation of Alcohols: Reaction with aqueous hydroxide (B78521) ions (e.g., from sodium hydroxide) yields the corresponding primary alcohol, 3-hydroxypropyl heptanoate. savemyexams.com

Formation of Nitriles: Treatment with a cyanide salt, such as potassium cyanide in an ethanolic solution, replaces the chlorine with a cyano group. savemyexams.comibchem.com This reaction is significant as it extends the carbon chain by one.

Formation of Amines: Reaction with ammonia (B1221849) or amines can produce primary, secondary, or tertiary amines, depending on the reaction conditions and the nature of the amine used. savemyexams.comibchem.com

The general scheme for these SN2 reactions is as follows: R-Cl + Nu:- → R-Nu + Cl- Where 'R' is the propyl heptanoate chain and 'Nu:-' is the nucleophile.

| Nucleophile (Nu:⁻) | Reagent Example | Product |

| Hydroxide (:OH⁻) | Sodium Hydroxide (NaOH) | 3-Hydroxypropyl heptanoate |

| Cyanide (:CN⁻) | Potassium Cyanide (KCN) | 3-Cyanopropyl heptanoate |

| Ammonia (:NH₃) | Ammonia (NH₃) | 3-Aminopropyl heptanoate |

| Alkoxide (:OR'⁻) | Sodium Alkoxide (NaOR') | 3-Alkoxypropyl heptanoate (an ether) |

In the presence of a strong, non-nucleophilic, or sterically hindered base, this compound can undergo an elimination reaction to form an alkene. This process, known as dehydrohalogenation, involves the removal of the chlorine atom and a hydrogen atom from an adjacent carbon. iitk.ac.in For primary alkyl halides, the bimolecular elimination (E2) mechanism is favored. iitk.ac.in

The E2 mechanism is a concerted reaction where the base abstracts a proton from the β-carbon (the carbon adjacent to the one bonded to the chlorine) at the same time the C-Cl bond breaks and a π-bond forms. iitk.ac.in The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. iitk.ac.in The use of strong bases like hydroxide or alkoxides generally favors E2 reactions. iitk.ac.in

For this compound, the E2 reaction would result in the formation of allyl heptanoate and hydrochloric acid.

Reaction: CH₂Cl-CH₂-CH₂-OOC-(CH₂)₅-CH₃ + Base → CH₂=CH-CH₂-OOC-(CH₂)₅-CH₃ + H-Base⁺ + Cl⁻

The choice between substitution (SN2) and elimination (E2) is influenced by factors such as the strength and steric bulk of the base/nucleophile and the reaction temperature. Strong, sterically hindered bases favor elimination, while smaller, good nucleophiles favor substitution.

The alkyl chloride functional group can be used to form organometallic compounds, most notably Grignard reagents. utexas.eduwisc.edu This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk The magnesium atom inserts into the carbon-chlorine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic (carbanionic character). utexas.edulibretexts.org

Formation of Grignard Reagent: Cl-CH₂CH₂CH₂-R + Mg --(ether)--> ClMg-CH₂CH₂CH₂-R (where R = -OOC(CH₂)₅CH₃)

The formation of this Grignard reagent must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent, forming an alkane. utexas.educhemguide.co.uk

A significant challenge in the synthesis of the Grignard reagent from this compound is the presence of the ester group within the same molecule. Grignard reagents are highly reactive towards esters, typically adding to the carbonyl group twice to form a tertiary alcohol after acidic workup. wisc.edulibretexts.orglibretexts.org This can lead to intramolecular reactions or polymerization. For instance, the newly formed Grignard reagent could potentially attack the ester carbonyl of another molecule, leading to a dimer or larger polymer. Intramolecular attack could lead to the formation of a cyclic ketone after the elimination of a magnesium alkoxide, which would then react with another equivalent of the Grignard reagent. Due to this high reactivity, forming and using such a bifunctional Grignard reagent requires carefully controlled conditions, often at low temperatures. libretexts.org

Elimination Reaction Pathways

Reactivity of the Heptanoate Ester Moiety

The ester functional group is characterized by a carbonyl carbon that is electrophilic, though less reactive than the carbonyl of an acid chloride. libretexts.org It undergoes several characteristic reactions, including hydrolysis, solvolysis, and reduction.

Ester hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide (3-chloropropoxide) as the leaving group, forming heptanoic acid. The alkoxide subsequently deprotonates the carboxylic acid to form a carboxylate salt and 3-chloropropanol.

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, the 3-chloropropanol molecule is eliminated, and the catalytic acid is regenerated, leaving heptanoic acid.

Solvolysis is a more general term for the reaction of the substrate with the solvent. pearson.com If a solvent other than water is used, such as an alcohol (alcoholysis), a different ester and 3-chloropropanol are formed in a transesterification reaction.

The rate of solvolysis can be influenced by the polarity of the solvent. pearson.com For instance, the hydrolysis of related compounds like 3-chloropropyltrimethoxysilane (B1208415) is rapid in aqueous environments. oecd.org

The ester group of this compound can be reduced, but the outcome depends on the choice of reducing agent and reaction conditions. libretexts.orglibretexts.org This presents a challenge of selectivity due to the presence of the reducible alkyl chloride group.

Reduction with Strong Hydride Reagents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to two alcohol products. libretexts.orglibretexts.org The acyl portion is reduced to a primary alcohol (1-heptanol), and the alkyl portion is also released as an alcohol (3-chloropropanol). LiAlH₄ can also reduce the alkyl chloride, although this reaction is generally slower than ester reduction.

Reduction with Milder Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can reduce alkyl halides. libretexts.orgacs.org Therefore, treatment of this compound with NaBH₄ could potentially lead to the reduction of the C-Cl bond while leaving the ester group intact.

Partial Reduction to an Aldehyde: A sterically hindered and less reactive hydride reagent, diisobutylaluminum hydride (DIBAL-H), can be used to partially reduce the ester to an aldehyde (heptanal). libretexts.orgmasterorganicchemistry.com This reaction is typically carried out at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.org Notably, DIBAL-H is generally inert towards alkyl halides, offering a potential pathway to selectively reduce the ester group in this compound. masterorganicchemistry.com

| Reducing Agent | Product(s) from Ester Moiety | Product(s) from Alkyl Chloride Moiety | Selectivity Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Heptanol & 3-Chloropropanol | Propane (via reduction of C-Cl) | Reduces both functional groups. libretexts.orglibretexts.org |

| Sodium Borohydride (NaBH₄) | No reaction | Propyl heptanoate | Selectively reduces alkyl halide over the ester. libretexts.orgacs.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Heptanal & 3-Chloropropanol | No reaction | Selectively reduces ester to aldehyde, leaving alkyl chloride intact. masterorganicchemistry.com |

Hydrolysis and Solvolysis Mechanisms

Intramolecular Cyclization and Rearrangement Studies

The presence of a halogen on the γ-carbon relative to the carbonyl group of the ester in this compound provides a classic substrate for intramolecular cyclization to form a five-membered ring, which is thermodynamically and kinetically favorable. youtube.com The primary product of such a reaction is γ-butyrolactone, a stable and common structural motif.

The most common mechanism for this transformation involves the initial hydrolysis of the ester functionality to the corresponding carboxylate anion. This hydrolysis can be promoted by either acidic or basic conditions. Under basic conditions, saponification of the ester occurs, generating the carboxylate salt. This is followed by an intramolecular nucleophilic substitution (S_N2) where the newly formed carboxylate anion attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the stable five-membered lactone ring. researchgate.netresearchgate.net

The general reaction scheme is as follows:

Hydrolysis/Saponification: The heptanoate ester is converted to a heptanoate carboxylate.

Intramolecular S_N2 Attack: The carboxylate oxygen attacks the γ-carbon.

Chloride Displacement: The chloride ion is eliminated, and the γ-lactone is formed.

Studies on analogous γ-haloesters have demonstrated the feasibility and efficiency of this reaction under various conditions. researchgate.netmdpi.com The rate of lactonization is influenced by factors such as the solvent, the nature of the base used for hydrolysis, and the temperature.

| Substrate Analogue | Reaction Conditions | Product | Yield (%) | Reference |

| γ-Chlorobutyrate derivative | NaOH, H₂O/MeOH | γ-Butyrolactone derivative | >95 | researchgate.net |

| Benzoate protected γ-chloroester | TsOH, CH₂Cl₂-MeOH | γ-Lactone derivative | Quantitative | mdpi.com |

| Unprotected δ-lactone alcohol | MeOH, Amberlit IRC-50 | Chloroester intermediate | Quantitative | researchgate.net |

This table presents data from analogous systems to illustrate the general reactivity for intramolecular cyclization of γ-chloroesters.

Radical Reaction Chemistry

The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate a primary alkyl radical. This process typically requires energy input in the form of heat or light, or the use of a radical initiator. masterorganicchemistry.com Modern synthetic methods also employ transition metal catalysis or photoredox catalysis to facilitate the formation of such radicals under milder conditions. rsc.orgresearchgate.netnih.govbeilstein-journals.orgnso-journal.org

Once formed, the 3-(heptanoyloxy)propyl radical can participate in a variety of radical reactions:

Radical Substitution: The radical can abstract an atom or group from another molecule. For example, in the presence of a suitable hydrogen donor, the radical can be reduced to form propyl heptanoate.

Radical Addition: The radical can add to a multiple bond, such as an alkene or alkyne, to form a new carbon-carbon bond. This is a key step in many polymerization and intermolecular C-C bond-forming reactions.

Intramolecular Radical Cyclization: Although less common for a simple primary radical without a nearby activating group, intramolecular cyclization onto an appropriately positioned unsaturated bond within the same molecule is a possibility in more complex analogues.

The reactivity of the C-Cl bond in primary alkyl chlorides towards radical formation has been studied. For instance, the initiation step in many radical reactions involving alkyl chlorides is the homolysis of the C-Cl bond. masterorganicchemistry.com

| Radical Precursor Analogue | Initiation Method | Key Radical Intermediate | Subsequent Reaction Type | Reference |

| Methane with Cl₂ | UV light or heat | Methyl radical (•CH₃) | Substitution | masterorganicchemistry.com |

| 3-Chloroprop-1-ene | Triethylborane/air | 3-Chloropropyl radical | Hydrosilylation | |

| Various alkyl chlorides | Photocatalysis | Alkyl radical | C-H activation | rsc.orgnih.govnso-journal.org |

| Various alkyl chlorides | Transition metal catalysis | Alkyl radical | Cross-coupling | eie.grsioc-journal.cn |

This table provides examples of radical generation and subsequent reactions from analogous alkyl chlorides.

Michael Initiated Ring Closure (MIRC) Reactions in Analogues

The Michael Initiated Ring Closure (MIRC) is a powerful cascade reaction that forms a cyclic compound through a sequence of a Michael addition followed by an intramolecular nucleophilic substitution. wikipedia.org While this compound itself is not a direct participant in a typical MIRC reaction as it lacks a Michael acceptor, its structural motif as a haloalkyl ester is crucial for the cyclization step in analogous systems.

In a hypothetical MIRC reaction involving an analogue, a nucleophile (the Michael donor) would first add to an α,β-unsaturated system (the Michael acceptor). If the Michael donor also contains a latent nucleophilic site, this site can then, after the Michael addition, attack an electrophilic center to close a ring. An analogue of this compound could be designed where a carbanion is generated elsewhere in the molecule, which then acts as the Michael donor. The subsequent intramolecular cyclization step would then involve the displacement of the chloride from the 3-chloropropyl moiety.

A general representation of a MIRC reaction in an analogue could be:

Michael Addition: A nucleophile adds to an α,β-unsaturated carbonyl compound.

Intramolecular Alkylation: The resulting enolate (or a related nucleophile) attacks the γ-carbon of a tethered 3-chloropropyl ester chain, displacing the chloride and forming a new ring.

This strategy is widely used for the synthesis of cyclopropanes and other cyclic systems. frontiersin.orgbeilstein-journals.org

| Michael Donor Analogue | Michael Acceptor | Leaving Group | Product | Reference |

| Malonic ester | α,β-Unsaturated ester | Halide | Substituted cyclopropane | beilstein-journals.org |

| Primary amine | Itaconate | Ester group (via amidation) | N-substituted pyrrolidone | frontiersin.orgnih.gov |

| Enolate | α,β-Unsaturated ketone | Halide | Substituted carbocycle | beilstein-journals.org |

This table illustrates the components and products of MIRC reactions in analogous systems, highlighting the role of a leaving group on an alkyl chain in the ring-closing step.

Advanced Analytical Chemistry Research Methodologies

Chromatographic Separation Techniques for Compound Analysis

Chromatography is a cornerstone of analytical chemistry, facilitating the separation of components within a mixture. The choice of chromatographic technique is dependent on the physicochemical properties of the analyte, such as volatility and polarity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful separation technique used for volatile and thermally stable compounds. etamu.edu In GC, a sample is vaporized and transported by an inert carrier gas (the mobile phase) through a specialized column containing the stationary phase. etamu.edu The separation is based on the differential partitioning of compounds between the two phases; compounds that interact weakly with the stationary phase travel through the column faster and elute first. etamu.edu

For a compound like 3-Chloropropyl heptanoate (B1214049), which as an ester is expected to have sufficient volatility and thermal stability, GC is a highly suitable analytical method. A typical GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized. The vaporized sample is then swept onto a capillary column, often one with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane), which separates compounds primarily based on their boiling points. chromatographyonline.com

When coupled with a mass spectrometer (MS), the technique becomes GC-MS, a gold standard for compound identification. etamu.edu As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron ionization (EI). This energetic process causes the molecule to fragment in a reproducible manner. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a unique chemical "fingerprint" for the compound. etamu.edu This allows for highly confident identification, even at trace levels. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase pumped at high pressure through a column packed with a stationary phase. basicmedicalkey.com It is exceptionally versatile and can be applied to a much broader range of compounds than GC, including those that are non-volatile or thermally unstable. basicmedicalkey.com The separation is based on the analyte's interaction with the stationary and mobile phases. basicmedicalkey.com

While 3-Chloropropyl heptanoate is amenable to GC, HPLC offers a viable alternative, particularly for analyzing samples in complex matrices without extensive cleanup. The most common mode for a molecule of its polarity would be reversed-phase HPLC (RP-HPLC). mdpi.com In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.com As the mobile phase composition is changed (gradient elution), compounds elute based on their hydrophobicity.

Pairing HPLC with a mass spectrometer (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. chemyx.com After eluting from the HPLC column, the analyte is ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass analyzer. chemyx.com LC-MS is instrumental for quantifying compounds in intricate biological or environmental samples where co-eluting matrix components might interfere with other detectors. researchgate.net

Ultra-High Performance Liquid Chromatography (U-HPLC)

Ultra-High Performance Liquid Chromatography (U-HPLC or UHPLC) represents a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes columns packed with much smaller particles (typically less than 2 µm). eag.com This key difference allows for dramatically increased separation efficiency, higher resolution, and significantly faster analysis times. eag.com To pump the mobile phase through these densely packed columns, UHPLC systems must operate at much higher pressures than conventional HPLC systems. eag.com

A separation method developed for this compound on a standard HPLC system could be transferred to a UHPLC platform to enhance throughput and sensitivity. nih.gov The use of UHPLC would result in sharper, narrower peaks, leading to better resolution from other components in a mixture and improved signal-to-noise ratios, which is beneficial for trace-level quantification. eag.com

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound or confirming the identity of a known one. This capability distinguishes it from nominal mass instruments.

Orbitrap Mass Spectrometry

Orbitrap mass spectrometry is a type of HRMS that utilizes an Orbitrap mass analyzer to measure the mass-to-charge ratio of ions. researchgate.net Ions are trapped in an electrostatic field and orbit a central spindle-like electrode; the frequency of their orbital motion is directly related to their m/z ratio and is detected as an image current. A Fourier transform is then used to convert these frequencies into a highly accurate mass spectrum. researchgate.net

For this compound, an Orbitrap MS can determine the mass of its molecular ion with sub-ppm (parts-per-million) accuracy. acs.orgsci-hub.se This precision allows for the confident determination of its elemental formula, C₁₀H₁₉ClO₂. Such accuracy is invaluable for distinguishing the target compound from other potential isomers or unrelated compounds that might have the same nominal mass but a different exact mass. The ability to perform non-targeted screening for halogenated compounds is a key application of this technology. acs.orgbohrium.com

| Isotopologue Formula | Description | Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₁₀H₁₉³⁵Cl¹⁶O₂ | Primary isotopologue with the most abundant isotopes of each element (³⁵Cl). | 206.10736 | 100.00 |

| C₁₀H₁₉³⁷Cl¹⁶O₂ | Isotopologue containing the less abundant stable isotope of chlorine (³⁷Cl). | 208.10441 | 32.00 |

| ¹³CC₉H₁₉³⁵Cl¹⁶O₂ | Isotopologue containing one ¹³C atom. | 207.11071 | 10.82 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis, typically mass selection, fragmentation, and subsequent mass analysis of the fragments. wikipedia.orgnationalmaglab.org A common configuration is the triple quadrupole (QqQ) mass spectrometer. nationalmaglab.org In an MS/MS experiment, a specific "precursor" ion of interest is selected in the first mass analyzer (MS1). This ion is then passed into a collision cell, where it collides with an inert gas, causing it to break apart into smaller "product" ions. unt.edu These product ions are then analyzed by the second mass analyzer (MS2), generating a product ion spectrum. wikipedia.org

MS/MS is a powerful tool for structural elucidation. For this compound, the molecular ion (e.g., m/z 206.1 for the ³⁵Cl isotopologue) would be selected as the precursor. The resulting fragmentation pattern would provide definitive structural information. For instance, cleavage at the ester bond is expected, which would yield characteristic fragments confirming the heptanoate and chloropropyl moieties. This technique is also used for highly sensitive and selective quantification through a mode called Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. unt.edu

| Product Ion m/z (³⁵Cl) | Predicted Fragment Structure/Formula | Fragment Description |

|---|---|---|

| 113.0961 | [C₇H₁₃O]⁺ | Heptanoyl cation resulting from cleavage of the ester C-O bond. |

| 77.0180 | [C₃H₆Cl]⁺ | Chloropropyl cation from cleavage of the ester O-C bond. |

| 129.1274 | [C₇H₁₇O₂]⁺ | Protonated heptanoic acid from rearrangement and loss of chloropropene. |

| 71.0855 | [C₅H₁₁]⁺ | Pentyl cation from fragmentation of the heptyl chain. |

Ambient Desorption Ionization (e.g., DART-OrbitrapMS)

Ambient desorption/ionization mass spectrometry (ADI-MS) represents a suite of powerful techniques that permit the direct analysis of samples in their native environment with minimal or no preparation. rsc.orgresearchgate.net This approach is particularly advantageous for rapid screening. Among the most prominent ADI techniques are Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI). colorado.eduwikipedia.org

DART-MS, often coupled with high-resolution mass analyzers like Orbitrap, is a high-throughput method for identifying and quantifying various organic molecules, including esters. nih.govlcms.cz The DART process involves directing a heated stream of metastable gas, typically helium or nitrogen, at the sample. rsc.org This gas stream desorbs and ionizes analytes from the sample surface, which are then drawn into the mass spectrometer for analysis. wikipedia.org This technique is effective for a wide range of compounds, from small organic molecules to larger biomolecules. colorado.edu

While specific research focusing exclusively on the DART-OrbitrapMS analysis of this compound is not extensively documented in publicly available literature, the methodology is well-suited for such a compound. Studies on similar molecules, like anabolic steroid esters and fatty acid methyl esters, demonstrate the capability of DART-HRMS for fast screening and identification based on accurate mass measurements (mass error < 3 ppm). nih.govrsc.orgrsc.org For a compound like this compound, DART-OrbitrapMS would be expected to generate a protonated molecule [M+H]⁺, allowing for its unambiguous identification through high-resolution mass determination. The high mass accuracy of the Orbitrap analyzer would facilitate the confirmation of its elemental composition. jeol.com Furthermore, collision-induced dissociation (CID) experiments can be performed to generate fragment ions, providing structural confirmation. nih.gov The technique's ability to analyze samples directly from surfaces with minimal preparation makes it a valuable tool for high-throughput screening applications. rsc.org

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for a given analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net This process can enhance detector response, improve chromatographic separation, and increase the stability of the analyte. sci-hub.se For a compound like this compound, which lacks a strong chromophore, derivatization is a key strategy to improve its detectability by UV-Vis or fluorescence detectors.

Pre-column Derivatization Methodologies

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. actascientific.com This approach is widely used to improve the analytical characteristics of target compounds. researchgate.net For this compound, derivatization would typically target either the alkyl halide or the ester functional group.

A common strategy for alkyl halides is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile that contains a chromophoric or fluorophoric moiety. thermofisher.com This reaction converts the non-absorbing alkyl halide into a derivative that can be readily detected. americanpharmaceuticalreview.com For instance, reacting this compound with a phenolic or amine-containing reagent that possesses strong UV absorbance or fluorescence would significantly enhance its detection sensitivity in HPLC analysis. scribd.comresearchgate.net

Reagents for Introducing Chromophores and Fluorophores for Detection

To enhance the detection of this compound, which has poor UV absorption, derivatization with reagents containing chromophores (for UV-Vis detection) or fluorophores (for fluorescence detection) is necessary. researchgate.netnih.gov

For UV-Vis Detection: The alkyl chloride functionality of this compound can be targeted by various nucleophilic reagents that contain a chromophore.

Benzoylating agents: Reagents like benzoyl chloride and its derivatives, such as p-nitrobenzoyl chloride (PNBC), can react with functional groups to introduce a benzoyl moiety, which has strong UV absorbance. nih.gov

Nitrophenols: 4-Nitrophenol can be used as a derivatizing agent for acyl chlorides, and similar principles of nucleophilic substitution could be applied to alkyl chlorides. americanpharmaceuticalreview.com

Aromatic Amines and Phenols: Reagents containing aromatic rings, such as various anilines or phenols, can serve as nucleophiles to displace the chloride, thereby attaching a UV-active group to the propyl chain.

For Fluorescence Detection: Fluorescence derivatization offers even greater sensitivity and selectivity.

Dansyl Chloride (DNS-Cl): This is a widely used reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce highly fluorescent derivatives. researchgate.netmdpi.comresearchgate.net While it doesn't react directly with alkyl chlorides, a two-step synthesis could first introduce an amine group, which is then derivatized with dansyl chloride.

Naphthoxyacetic Acid Succinimidyl Esters: These reagents can be used to label compounds with a fluorescent naphthoxy group. mdpi.com

Quinoline-based Reagents: For example, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde has been used as a fluorogenic labeling reagent for chlorophenols, forming fluorescent ethers. scribd.com A similar strategy could potentially be adapted for this compound.

Dithiomaleimides: These can react with thiols to produce highly fluorescent products. acs.org A synthetic route could be devised to first convert the alkyl chloride to a thiol, followed by derivatization.

Derivatization for Isotopic Labeling and Quantitative Analysis

Stable isotope labeling (SIL) is a powerful technique for quantitative analysis using mass spectrometry. universiteitleiden.nllumiprobe.com An isotopically labeled version of the analyte, such as one containing deuterium (B1214612) (²H) or carbon-13 (¹³C), is synthesized and used as an internal standard. lumiprobe.com Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and ionization suppression, leading to highly accurate quantification. bohrium.com

For this compound, a deuterated standard could be synthesized. This can be achieved through several methods:

Using Deuterated Starting Materials: The synthesis could start from a deuterated precursor, such as deuterated 1,3-propanediol (B51772) or heptanoic acid. For instance, using deuterated methanol (CD₃OD) in the presence of an acid catalyst can be used for the in situ derivatization of fatty acids, creating deuterated methyl esters. bohrium.com A similar principle could be applied to synthesize the heptanoate ester.

Hydrogen-Deuterium Exchange: Under certain conditions, such as using a catalyst and a deuterium source like heavy water (D₂O), protons in the molecule can be exchanged for deuterium atoms. tn-sanso.co.jpprinceton.edu This is a common method for preparing deuterated aromatic compounds and could be adapted for aliphatic esters. tn-sanso.co.jp

Reduction of Halogenated Compounds: A method has been described for synthesizing deuterated compounds by the reduction of halogenated compounds in the presence of a deuterated solvent. google.com This could potentially be applied to replace the chlorine atom in this compound with a deuterium atom.

Once synthesized, the isotopically labeled this compound would be added to a sample at a known concentration. The sample is then analyzed by GC-MS or LC-MS, and the ratio of the signal from the native analyte to the signal from the labeled internal standard is used for precise quantification. bohrium.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental in predicting the molecular structure and electronic properties of a molecule. For 3-chloropropyl heptanoate (B1214049), these calculations would start with geometry optimization to find the lowest energy three-dimensional arrangement of its atoms.

From this optimized structure, a wealth of information can be derived:

Bond Lengths and Angles: Precise predictions of the distances between bonded atoms and the angles they form.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. For instance, the analysis would likely show a partial positive charge on the carbonyl carbon and the carbon bonded to the chlorine atom, indicating their susceptibility to nucleophilic attack.

While specific DFT studies on 3-chloropropyl heptanoate are not published, properties have been estimated using computational methods like the Joback and Crippen methods.

Table 1: Calculated Physicochemical and Thermodynamic Properties for this compound

| Property | Value | Unit | Method |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -212.53 | kJ/mol | Joback |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -510.27 | kJ/mol | Joback |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 28.64 | kJ/mol | Joback |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 51.39 | kJ/mol | Joback |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.129 | Crippen | |

| McGowan's Characteristic Volume (McVol) | 171.440 | ml/mol | McGowan |

| Critical Pressure (Pc) | 2125.60 | kPa | Joback |

| Normal Boiling Point Temperature (Tboil) | 541.92 | K | Joback |

Data sourced from Cheméo.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for mapping out the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest would be its hydrolysis, which breaks the ester bond to form 3-chloropropanol and heptanoic acid. Another relevant process is nucleophilic substitution at the carbon-chlorine bond.

Computational studies would model these reaction pathways by:

Identifying the reactant and product structures.

Proposing one or more plausible intermediate structures and transition states that connect them.

Calculating the energy of each species along the reaction coordinate.

This process can distinguish between different possible mechanisms, such as a concerted reaction (occurring in a single step) or a stepwise reaction involving the formation of a stable intermediate. For example, modeling could determine the energetic feasibility of a Ti(III)-catalyzed radical addition, a reaction type explored for other alkyl chlorides.

Transition State Analysis and Kinetic Modeling

The transition state is the highest energy point on a reaction pathway and is crucial for determining the reaction rate. Computational chemists locate the exact geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter in the Arrhenius equation which governs the reaction rate.

Spectroscopic Property Prediction and Validation

Quantum chemistry can predict various types of spectra, which can then be used to validate the computed structure and interpret experimental data.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The calculated frequencies corresponding to specific bond stretches (e.g., the C=O stretch of the ester, the C-Cl stretch) can be compared to experimental IR spectra to confirm the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. This is achieved by calculating the magnetic shielding around each nucleus. The predicted NMR spectrum provides a valuable tool for assigning peaks in an experimental spectrum, which is especially useful for complex molecules.

While no specific predictions for this compound are published, spectral data for structurally similar compounds like (3-chloropropyl)cyclohexane (B74214) are available and have been characterized.

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to the single bonds in its propyl and heptanoyl chains. It can exist in numerous different spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are a computational method used to explore this conformational landscape.

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This provides a trajectory that shows how the molecule's shape changes. By running the simulation, often at elevated temperatures to accelerate conformational changes, researchers can:

Identify the most stable, low-energy conformations.

Determine the energy barriers between different conformations.

Understand the flexibility of different parts of the molecule.

This information is crucial for understanding how the molecule's shape might influence its physical properties (like viscosity) and its ability to interact with other molecules or surfaces.

Research Applications in Materials Science and Organic Synthesis

Role as a Synthetic Intermediate for Fine Chemicals and Pharmaceuticals

The presence of a terminal chlorine atom on the propyl chain makes 3-chloropropyl heptanoate (B1214049) an effective alkylating agent and a key intermediate in the synthesis of more complex molecules, including fine chemicals and precursors to pharmaceutically active compounds. cphi-online.comqfine-synthesis.com The chloro group can be readily displaced by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity is exploited in multi-step syntheses. For instance, compounds containing a 3-chloropropyl group are used in the synthesis of derivatives of benzazepinone, which are investigated for their potential biological activities. pharmaffiliates.comglpbio.com One such compound, 3-(3-Chloropropyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, is a known impurity in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related conditions. pharmaffiliates.com Similarly, the 3-chloropropyl group is a key structural component in intermediates for phenothiazine (B1677639) derivatives, which are a class of compounds with a wide range of pharmaceutical applications. alfa-chemistry.com

In a broader context, the reactivity of the 3-chloropropyl group is leveraged in the development of novel compounds through transition-metal-catalyzed reactions. For example, nickel-catalyzed reactions involving substrates with a 3-chloropropyl moiety have been used to create new organogermanes. nih.gov One study demonstrated the synthesis of a germanium-substituted analogue of the drug ospemifene, which showed potential in the treatment of breast cancer cells. nih.gov This highlights the role of chloropropyl-containing intermediates in medicinal chemistry research for developing new therapeutic agents. nih.gov The versatility of this functional group also extends to the synthesis of various organic compounds through nucleophilic substitution reactions, where the chlorine atom is replaced by groups such as hydroxides or amines to form alcohols or amines, respectively. evitachem.com

Application in Polymer Chemistry Research

In the field of polymer chemistry, the dual functionality of molecules like 3-chloropropyl heptanoate is particularly useful for creating polymers with tailored properties. lsu.edu The chloroalkyl group serves as a reactive site for grafting, cross-linking, or post-polymerization modification, while the ester component can influence properties like solubility and thermal stability.

Polyurethanes are a class of polymers formed by the reaction of polyols (alcohols with two or more hydroxyl groups) with isocyanates. essentialchemicalindustry.orgwikipedia.org The properties of the resulting material, such as a rigid or flexible foam, are determined by the structure of the monomers and the degree of cross-linking. essentialchemicalindustry.orgresearchgate.net

While this compound is not a conventional monomer for polyurethane production, its chemical structure provides potential pathways for its use. The chloro group can be converted to a hydroxyl group through a nucleophilic substitution reaction. This would transform the molecule into a hydroxy-functionalized heptanoate ester, which could then act as a monofunctional polyol in a polyurethane formulation. By reacting with diisocyanates, it could serve as a chain terminator, controlling the molecular weight of the polymer chains.

Furthermore, the chlorine atom itself can act as a reactive site for cross-linking. sabtechmachine.com Cross-linking agents are crucial for creating the three-dimensional network structure that gives polyurethane foams their rigidity and stability. sabtechmachine.comnih.gov By introducing a molecule with a reactive chloro group into the polymer backbone, subsequent reactions could be initiated to form links between polymer chains, thereby increasing the cross-link density. researchgate.net This increased density generally enhances properties like compressive strength and thermal resistance in rigid foams. sabtechmachine.com Additives containing chloro groups, such as tris(2-chloropropyl)-phosphate, are already used in polyurethane formulations, primarily as flame retardants. justia.com

The functionalization of pre-existing polymers is a powerful strategy for modifying their surface properties or introducing new capabilities. nih.gov The reactive nature of the 3-chloropropyl group makes it an excellent candidate for grafting onto polymer backbones.

One significant area of research is the functionalization of polysiloxanes. In one method, dendrigraft polysiloxanes bearing 3-chloropropyl functional groups are synthesized. researchgate.net These pendant chloropropyl groups are then used for subsequent chemical modifications, such as quaternization reactions with various amines. researchgate.net This process attaches quaternary ammonium (B1175870) salt groups to the polymer, creating dendritic polyelectrolytes with an ionic surface and a hydrophobic core, which show potential for solubilizing organic compounds in aqueous media. researchgate.net

This strategy extends to other types of polymers as well. For example, polypeptides containing γ-(3-chloropropyl)-L-glutamate units have been synthesized. rsc.org The chloride functionalities on these polymers serve as handles for further derivatization, allowing for the attachment of molecules like carbohydrates or imidazolium (B1220033) derivatives via click chemistry. rsc.org These modified polymers have been investigated for applications such as gene delivery and as antimicrobial agents. rsc.org

Monomer and Cross-linking Agent for Polyurethane Foam Production

Design and Synthesis of Functionalized Materials

The ability to precisely control the chemical structure of materials at the molecular level allows for the design of functionalized materials with specific, predetermined properties. The 3-chloropropyl moiety is a key building block in this bottom-up approach to materials synthesis.

A prominent example is the surface modification of inorganic materials to create organic-inorganic hybrids. Mesoporous silica (B1680970) nanoparticles, for instance, can be functionalized by reacting their surface silanol (B1196071) groups with (3-chloropropyl)trimethoxysilane. researchgate.net This process grafts 3-chloropropyl groups onto the silica surface, which can then be further reacted. researchgate.net For example, treatment with amines followed by chlorination can produce N-halamine functionalized silica, which has antimicrobial properties. researchgate.net Similarly, halloysite (B83129) nanotubes have been functionalized with (3-chloropropyl)trimethoxysilane to improve their dispersion in hydrophobic polymer matrices and to create active sites for further reactions. mdpi.com This functionalization is a critical step in developing advanced composite materials.

The design principles also apply to purely organic systems. Research into dendrigraft polymers uses a "graft on graft" method where living polysiloxane chains functionalized with 3-chloropropyl groups are attached to a branched polymer core. researchgate.net This allows for the precise construction of complex, multi-generational dendritic structures. The outer layer of these dendrimers, rich in chloropropyl groups, can be further modified to create materials with specific surface chemistry, such as an ionic corona for applications in solubilization or catalysis. researchgate.net

Investigation of Related Chemical Systems in Industrial Research Contexts

In industrial research, the study of compounds like this compound is part of a broader effort to develop new materials, processes, and commercial products. The United States Environmental Protection Agency (EPA) tracks the production volume of such chemicals under the Chemical Data Reporting (CDR) rule, indicating their relevance in commerce. epa.gov

The reactivity of the chloropropyl group is of significant interest. Patents describe the use of related ketones containing chloroalkyl groups as precursors that can release active compounds, such as fragrances or antimicrobial agents, under specific triggers like irradiation. google.com This suggests applications in consumer products and materials requiring controlled release of active substances.

The functionalization of materials using chloropropyl silanes is another area with direct industrial implications. Modifying the surface of materials like silica or nanotubes can enhance their performance as additives in polymers, coatings, or composites. researchgate.netmdpi.com For example, functionalizing mesoporous silica with chloropropyl groups is a step toward creating novel adsorbents or catalytic supports. analis.com.my These research efforts are aimed at producing specialty chemicals and advanced materials with improved properties for a wide range of industrial applications. cphi-online.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H19ClO2 | chemeo.comnih.gov |

| Molecular Weight | 206.71 g/mol | chemeo.com |

| CAS Number | 88606-69-3 | epa.gov |

| Normal Boiling Point | 541.92 K (Calculated) | chemeo.com |

| Enthalpy of Vaporization | 51.39 kJ/mol (Calculated) | chemeo.com |

| LogP (Octanol/Water Partition Coefficient) | 3.129 (Calculated) | chemeo.com |

| Water Solubility (log10WS in mol/l) | -3.02 (Calculated) | chemeo.com |

| SMILES | CCCCCCC(=O)OCCCCl | chemeo.com |

| InChI Key | PSGFDTBGMJYBCY-UHFFFAOYSA-N | chemeo.com |

Table 2: Examples of Functionalized Materials Synthesized Using 3-Chloropropyl Moieties

| Base Material | Functionalizing Agent | Resulting Material/System | Application Area | Reference(s) |

| Polysiloxane | 2,4,6-tri(3-chloropropyl)-2,4,6-trimethylcyclotrisiloxane | Dendrigraft polysiloxanes with 3-chloropropyl groups | Synthesis of dendritic polyelectrolytes, solubilization of organic compounds | researchgate.net |

| Poly(L-glutamate) | γ-(3-chloropropyl)-L-glutamate NCA | Functional polypeptides | Gene delivery, antimicrobial materials | rsc.org |

| Mesoporous Silica | (3-Chloropropyl)trimethoxysilane | Functionalized silica nanoparticles | Antimicrobial materials, adsorbents, catalytic supports | researchgate.netanalis.com.my |

| Halloysite Nanotubes | (3-Chloropropyl)trimethoxysilane | Surface-modified nanotubes | Polymer composites with improved dispersion, reactive fillers | mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-chloropropyl heptanoate with high yield and purity?

- Methodological Answer : Synthesis typically involves esterification of heptanoic acid with 3-chloropropanol under acid catalysis. Key steps include:

- Solvent selection : Ethyl heptanoate (a structural analog) has been used as a solvent in phase equilibrium studies, suggesting non-polar solvents may enhance reaction efficiency .

- Purification : Liquid-liquid extraction (e.g., using water-ethyl heptanoate systems) can isolate the product. Temperature-dependent phase behavior (288.15–308.15 K) must be considered to optimize separation .

- Validation : Confirm purity via gas chromatography (GC) or NMR, referencing spectral databases for structural verification .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify ester linkages and the chloropropyl moiety. For example, ethyl heptanoate radical studies used hyperfine coupling constants to resolve rotational isomers, a method applicable to analogous esters .

- IR Spectroscopy : Peaks near 1740 cm (C=O stretch) and 650–750 cm (C-Cl stretch) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Similar chlorinated compounds (e.g., 3-chloropropionic acid) require strict PPE (gloves, goggles, lab coats) due to skin corrosion risks (CLP Category 1 H314) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, aligning with CLP preventive measures (P260, P280) .

- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste, following protocols for chlorinated organics .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported reaction yields during the synthesis of this compound?

- Methodological Answer :

- Data Triangulation : Compare yield data across multiple studies, identifying variables like solvent polarity, catalyst loading, or temperature. For instance, phase equilibrium inconsistencies in ethyl heptanoate systems were resolved using Othmer-Tobias and Bachman correlations .

- Controlled Replication : Standardize reaction conditions (e.g., reflux time, stoichiometry) and document deviations. Cross-validate results with independent analytical methods (e.g., GC vs. titrimetry) .

- Statistical Analysis : Apply ANOVA or regression models to isolate factors affecting yield, as recommended in research design guidelines .

Q. What methodologies are recommended for optimizing solvent systems in the purification of this compound, considering temperature-dependent phase behavior?

- Methodological Answer :

- Phase Equilibrium Studies : Generate ternary phase diagrams (e.g., water-carboxylic acid-ethyl heptanoate) at 288.15–308.15 K to determine tie-line data and separation factors .

- Solvent Screening : Test alternatives like hexane or dichloromethane for improved partition coefficients.

- Temperature Modulation : Lower temperatures (288.15 K) may enhance phase separation efficiency in polar-apolar systems .

Q. What strategies should be employed to assess the environmental persistence and biodegradation pathways of this compound given limited existing data?

- Methodological Answer :

- PBT/vPvB Assessment : Follow REACH Annex XIII criteria to evaluate persistence, bioaccumulation, and toxicity. For analogous chlorinated compounds, ecological data gaps were noted, necessitating lab-scale biodegradation assays (e.g., OECD 301F) .

- Metabolite Tracking : Use C-labeled this compound in soil/water systems to trace degradation intermediates via LC-MS.

- Computational Modeling : Apply QSAR models to predict biodegradation half-lives based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.